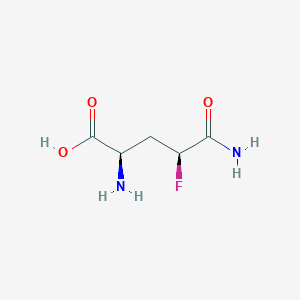

(4S)-4-Fluoro-D-glutamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-4-Fluoro-D-glutamine is a fluorinated derivative of the amino acid D-glutamine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Fluoro-D-glutamine typically involves the fluorination of D-glutamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of biocatalysts for the selective fluorination of D-glutamine is also being explored to make the process more environmentally friendly and cost-effective.

化学反応の分析

Types of Reactions

(4S)-4-Fluoro-D-glutamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of fluorinated carboxylic acids.

Reduction: Formation of fluorinated amines.

Substitution: Formation of azido or cyano derivatives.

科学的研究の応用

"(4S)-4-Fluoro-D-glutamine" is not mentioned in the provided search results. However, the search results discuss several other glutamine analogs, including 4-fluoro-l-glutamine and 4-(3-fluoropropyl)glutamine, and their applications in tumor imaging.

Here's a summary of the scientific research applications of these compounds:

Glutamine Analogs in Tumor Imaging

- Glutamine Metabolism in Tumors: Many cancers rely on glutamine for survival, using it for cell proliferation, ATP synthesis, and producing biomolecules . Some tumor cells are reprogrammed to utilize glutamine, especially those with an upregulated c-Myc gene .

- PET Imaging Agents: Radiolabeled glutamine analogs can be used as probes for studying glutamine metabolism in tumors via Positron Emission Tomography (PET) .

Specific Glutamine Analogs and Their Applications

- 18F-labeled (2S,4R)-4-fluoro-l-glutamine (4F-GLN):

- This compound shows high uptake in tumor cells that are undergoing rapid growth and proliferation .

- It can be used as a PET tracer for mapping glutaminolytic tumors because it is selectively taken up and trapped by tumor cells .

- In vivo, 18F-(2S,4R)4F-GLN showed higher tumor uptake compared to 18F-(2S,4R)4F-GLU in a 9L tumor model in rats .

- 18F-(2S,4R)4F-GLN exhibited prolonged tumor retention, which reflects its incorporation into intracellular macromolecules .

- 18F-labeled (2S,4R)-4-fluoro-l-glutamate (4F-GLU):

- 4-(3-Fluoropropyl)glutamine:

- "18F-4-(3-fluoropropyl)glutamine" may be useful for testing tumors that metabolize glutamine-related amino acids .

- In vivo PET imaging studies demonstrated tumor-specific uptake in rats bearing 9L xenografts, with an excellent tumor-to-muscle ratio .

- In vitro cell uptake studies suggest that "18F-4-(3-fluoropropyl)glutamine" is most sensitive to the LAT transport system, followed by System N and ASC transporters .

- (4S)-4-(3-[18F]fluoropropyl)-l-glutamate ([18F]FSPG):

Rationale for Glutamine Analog Use

- Cancer Cell Metabolism: Cancer cells use both glucose and glutamine to generate energy and building blocks .

- Glutaminolysis: Enhanced glutamine utilization in cancers can occur due to changes in oncogenic signaling pathways, which can lead to glutaminolysis . Blocking glutamine synthetic pathways may lead to tumor cell death .

- Therapeutic Efficacy Testing: Glutamine imaging agents may be useful for testing the therapeutic efficacy of antitumor agents aimed at reducing glutamine metabolism in tumors .

Comparison of Glutamine Analogs

| Feature | 18F-(2S,4R)4F-GLN | 18F-(2S,4R)4F-GLU | 18F-4-(3-fluoropropyl)glutamine |

|---|---|---|---|

| Tumor Uptake | Higher tumor uptake in 9L tumor model | Slightly higher tumor-to-background ratio in 9L tumor model | Tumor-specific uptake in rats bearing 9L xenografts |

| Tumor Retention | Prolonged tumor retention, reflects incorporation into intracellular macromolecules | ||

| Use | PET tracer for mapping glutaminolytic tumors | May be a useful imaging agent | Testing tumors that may metabolize glutamine-related amino acids |

| In vitro cell uptake | Higher uptake than 18F-(2S,4R)4F-GLU | Most sensitive to the LAT transport system, followed by System N and ASC transporters |

Limitations

作用機序

The mechanism of action of (4S)-4-Fluoro-D-glutamine involves its interaction with various enzymes and receptors in biological systems. The fluorine atom in the compound can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and specificity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.

類似化合物との比較

Similar Compounds

- 4-Fluoro-L-glutamine

- 5-Fluoro-D-glutamine

- 4-Fluoro-D-asparagine

Uniqueness

(4S)-4-Fluoro-D-glutamine is unique due to its specific stereochemistry and the presence of a fluorine atom at the 4-position. This configuration can result in different biological activities and chemical reactivities compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicine and research.

生物活性

(4S)-4-Fluoro-D-glutamine is a fluorinated analog of the amino acid glutamine, which has garnered significant attention in cancer research due to its unique biological properties. This compound's structural modification, specifically the introduction of a fluorine atom at the fourth position, influences its interaction with biological systems, particularly in tumor metabolism and imaging.

The presence of fluorine in this compound alters its biochemical behavior, making it a valuable tool in both therapeutic and diagnostic applications. The compound primarily interacts with specific amino acid transporters, notably ASCT2, which is often upregulated in cancer cells. This preferential uptake allows for enhanced accumulation of this compound in tumors compared to normal tissues, facilitating its use as a tracer in imaging studies .

Tumor Uptake and Imaging

Research indicates that this compound exhibits high uptake in various tumor types, making it a promising candidate for positron emission tomography (PET) imaging. The compound's stability as a tracer is particularly noteworthy; unlike conventional glutamine analogs that undergo significant metabolic conversion, this compound remains largely intact within the tumor environment .

Comparative Studies

A comparative evaluation of this compound with other related compounds highlights its unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Fluoroglutamate | Glutamate Analog | Higher metabolism within cells; less stable tracer |

| L-Glutamine | Natural Amino Acid | Essential nutrient; fully metabolized in various pathways |

| 18F-(2S,4R)-Fluoroglutamine | Radiolabeled Analog | Used in PET imaging; shows different uptake characteristics |

| 18F-(2S,4R)-Fluoroglutamate | Radiolabeled Analog | Higher tumor-to-background ratio but faster efflux |

The table illustrates that this compound offers advantages over other compounds by providing a stable tracer with preferential tumor uptake without significant metabolic conversion .

Case Studies and Clinical Evaluations

- Prostate Cancer Imaging : A clinical study involving patients with newly diagnosed and recurrent prostate cancer demonstrated the efficacy of this compound as a PET imaging agent. The results indicated significant tumor uptake, correlating with the activity of system xC−, which is often upregulated in prostate cancer .

- Multiple Myeloma Models : In preclinical models of multiple myeloma, this compound was used to assess tumor metabolism. The compound effectively identified sites of myeloma cell colonization and showed reduced uptake following treatment with bortezomib, indicating its potential for monitoring therapeutic response .

- Glioma Studies : Research on gliomas revealed that this compound displayed high retention in tumor tissues while minimizing uptake in surrounding healthy brain tissue. This selectivity makes it an effective tool for delineating tumors during imaging procedures .

特性

分子式 |

C5H9FN2O3 |

|---|---|

分子量 |

164.14 g/mol |

IUPAC名 |

(2R,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |

InChIキー |

PGEYFCBAWGQSGT-STHAYSLISA-N |

異性体SMILES |

C([C@H](C(=O)O)N)[C@@H](C(=O)N)F |

正規SMILES |

C(C(C(=O)O)N)C(C(=O)N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。